Product packaging for 4-{[4-(tert-Butyl)benzyl]oxy}piperidine(Cat. No.:CAS No. 946681-43-2)

4-{[4-(tert-Butyl)benzyl]oxy}piperidine

Cat. No.: B3171355
CAS No.: 946681-43-2
M. Wt: 247.38 g/mol
InChI Key: PXCNFNUFHIWTKW-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Scaffolds in Chemical Research

The piperidine motif, a six-membered heterocyclic amine, is a privileged structure in the realm of chemical research and drug development. sigmaaldrich.com Its prevalence in numerous natural products, pharmaceuticals, and agrochemicals underscores its importance. acs.org The conformational flexibility of the piperidine ring, which typically adopts a chair conformation, allows for precise three-dimensional arrangements of substituents, facilitating optimal interactions with biological targets. sigmaaldrich.com This structural feature is instrumental in modulating the pharmacokinetic and pharmacodynamic properties of a molecule, including its ability to cross cell membranes, bind to receptors, and maintain metabolic stability. The introduction of piperidine scaffolds into drug candidates can lead to enhanced biological activity, improved selectivity, and favorable pharmacokinetic profiles. nih.gov

Piperidine derivatives have demonstrated a remarkable diversity of biological activities, finding applications as analgesics, antipsychotics, antihistamines, and anticancer agents, among others. acs.org Their ability to serve as versatile building blocks has led to their incorporation into a vast library of compounds targeting a wide array of diseases.

Overview of Structurally Related Compounds

The structural landscape surrounding 4-{[4-(tert-Butyl)benzyl]oxy}piperidine is populated by a variety of related piperidine derivatives that have been the subject of extensive research. These include, but are not limited to, N-benzylpiperidines, 4-hydroxypiperidines, and other 4-alkoxypiperidines.

N-benzylpiperidine derivatives, for instance, have been investigated for their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's disease. nih.gov The benzyl (B1604629) group can engage in crucial π-π stacking interactions within the active sites of these enzymes.

4-Hydroxypiperidine (B117109) serves as a key intermediate in the synthesis of more complex molecules. Its hydroxyl group provides a convenient handle for further functionalization, such as the introduction of ether linkages, as seen in the target compound. The N-Boc protected form, tert-butyl 4-hydroxypiperidine-1-carboxylate, is a commonly used starting material in multi-step syntheses. nih.govnih.gov

Furthermore, various 4-substituted piperidines are explored for their potential as therapeutic agents. For example, 4-benzylpiperidine (B145979) itself acts as a monoamine releasing agent. wikipedia.org The nature and position of the substituent on the piperidine ring, as well as on any attached aromatic moieties, play a critical role in determining the compound's biological activity.

Rationale for Investigating this compound and its Analogs

The investigation into this compound and its analogs is driven by the quest for novel compounds with potential therapeutic applications. The combination of the piperidine scaffold with a benzyloxy moiety presents a promising pharmacophore for targeting various biological receptors.

Research into benzyloxy piperidine derivatives has shown their potential as dopamine (B1211576) D4 receptor antagonists. nih.gov The dopamine D4 receptor is a target of interest for the treatment of neuropsychiatric disorders. The general structure of a benzyloxy piperidine allows for systematic modifications to explore structure-activity relationships (SAR). The piperidine nitrogen can be functionalized, and substituents on the benzyl ring can be varied to fine-tune the compound's properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H25NO B3171355 4-{[4-(tert-Butyl)benzyl]oxy}piperidine CAS No. 946681-43-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-tert-butylphenyl)methoxy]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c1-16(2,3)14-6-4-13(5-7-14)12-18-15-8-10-17-11-9-15/h4-7,15,17H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXCNFNUFHIWTKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)COC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 4 Tert Butyl Benzyl Oxy Piperidine and Analogs

Precursor Synthesis and Building Block Derivatization

The efficient construction of the target molecule begins with the synthesis of its fundamental building blocks. This involves the preparation of a suitably functionalized benzyl (B1604629) halide and a piperidinol derivative, often requiring the use of protecting groups to ensure regioselectivity in subsequent reactions.

Synthesis of Substituted Benzyl Halides and Piperidinols

The two primary fragments required for the synthesis are 4-(tert-butyl)benzyl halide and 4-hydroxypiperidine (B117109).

4-(tert-Butyl)benzyl Halides: The synthesis of 4-(tert-butyl)benzyl bromide, a key electrophile for the etherification step, typically starts from 4-tert-butyltoluene (B18130). A common method is the free-radical bromination of the benzylic position using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide (BPO) or AIBN. chemicalbook.com The reaction is generally performed in a non-polar solvent like carbon tetrachloride. chemicalbook.com Alternatively, direct halogenation of 4-tert-butyltoluene can be achieved using agents like bromine chloride. google.com

4-Hydroxypiperidine: This piperidinol building block can be prepared through various synthetic routes. rsc.org Modern approaches include the highly diastereoselective aza-Prins cyclization to produce substituted 4-hydroxypiperidines. rsc.org It is also widely available commercially, often as its hydrochloride salt, which can be converted to the free base before use. chemicalbook.com

PrecursorStarting MaterialKey ReagentsTypical Synthesis Method
4-(tert-Butyl)benzyl bromide4-tert-ButyltolueneN-Bromosuccinimide (NBS), Benzoyl peroxide (BPO)Free-radical bromination chemicalbook.com
4-HydroxypiperidineN-Tosyl homoallylamine, AldehydeTMSOTf or TfOHAza-Prins cyclization rsc.org

Application of Protecting Groups (e.g., Boc, Cbz) in Piperidine (B6355638) Functionalization

The secondary amine of the piperidine ring is a reactive nucleophile that can interfere with the desired O-alkylation reaction. Therefore, it is essential to protect this nitrogen atom prior to the ether formation step. The choice of protecting group is critical, as it must be stable under the reaction conditions for ether synthesis but readily removable afterward without affecting other parts of the molecule.

Boc (tert-Butoxycarbonyl) Group: The Boc group is one of the most widely used protecting groups for amines due to its stability and ease of removal under acidic conditions. chemimpex.comchemicalbook.com N-Boc-4-hydroxypiperidine is a key intermediate, prepared by reacting 4-hydroxypiperidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a mild base. chemicalbook.com This protecting group is robust enough to withstand the basic or neutral conditions of many O-alkylation reactions. chemimpex.com Deprotection is cleanly achieved using strong acids like hydrochloric acid (HCl) or trifluoroacetic acid (TFA). chemicalbook.comgoogle.com

Cbz (Carboxybenzyl) Group: The Cbz group is another valuable protecting group for amines. cymitquimica.commasterorganicchemistry.com It is installed using benzyl chloroformate (Cbz-Cl) and a base. masterorganicchemistry.com A key advantage of the Cbz group is its orthogonality to the Boc group; it is stable to acidic conditions but can be removed by catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst), a process that does not cleave Boc groups or the newly formed benzyl ether bond. masterorganicchemistry.comorganic-chemistry.org This differential reactivity is highly useful in complex syntheses. rsc.org

Protecting GroupAbbreviationInstallation ReagentDeprotection ConditionReference
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Acidic (e.g., HCl, TFA) chemicalbook.comchemicalbook.com
CarboxybenzylCbz or ZBenzyl chloroformate (Cbz-Cl)Catalytic Hydrogenation (H₂/Pd-C) masterorganicchemistry.comorganic-chemistry.org

Key Reaction Pathways for Ether Formation

With the protected piperidinol and the substituted benzyl halide in hand, the central ether linkage can be formed. The two most prominent strategies for this transformation are direct O-alkylation and the Mitsunobu reaction.

O-Alkylation Strategies

The Williamson ether synthesis is the classical and most direct method for this step. masterorganicchemistry.comnumberanalytics.com This reaction involves the deprotonation of the hydroxyl group on the N-protected 4-hydroxypiperidine with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. This alkoxide then displaces the halide from 4-(tert-butyl)benzyl bromide in a bimolecular nucleophilic substitution (SN2) reaction. masterorganicchemistry.com The reaction's success hinges on the use of a primary alkyl halide, like 4-(tert-butyl)benzyl bromide, to minimize competing elimination reactions. masterorganicchemistry.com

Mitsunobu Reaction and Variants

The Mitsunobu reaction offers a powerful alternative for forming the C-O bond under milder, neutral conditions. nih.govorganic-chemistry.org This reaction couples a primary or secondary alcohol (N-protected 4-hydroxypiperidine) with an acidic pronucleophile. alfa-chemistry.com In the context of forming the target ether, the alcohol itself is the nucleophile, while an external reagent system facilitates the dehydration condensation. The standard reagents are a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The reaction proceeds via an alkoxyphosphonium salt intermediate, which is then displaced by the nucleophile. A significant feature of the Mitsunobu reaction is that it occurs with a complete inversion of stereochemistry at the alcohol carbon, which is a crucial consideration when using chiral precursors. organic-chemistry.orgresearchgate.net

ReactionKey ReagentsMechanismKey FeaturesReference
Williamson Ether SynthesisStrong base (e.g., NaH), Alkyl halideSN2Requires strong base; best for primary halides. masterorganicchemistry.com
Mitsunobu ReactionPPh₃, DEAD or DIADSN2 on alkoxyphosphonium saltMild, neutral conditions; inversion of stereochemistry. organic-chemistry.org

Derivatization of the Piperidine Nitrogen

Once the 4-{[4-(tert-butyl)benzyl]oxy}piperidine core structure is assembled, the final step often involves the deprotection of the piperidine nitrogen, followed by its derivatization to generate a variety of analogs. This functionalization is crucial for exploring the structure-activity relationship (SAR) in medicinal chemistry programs. kcl.ac.uk

After removal of the Boc or Cbz group, the resulting secondary amine is a versatile handle for further modification. Common derivatization strategies include:

N-Alkylation: Introducing alkyl groups via reaction with alkyl halides or through reductive amination with aldehydes or ketones. nih.gov

N-Acylation: Forming amides by reacting the amine with acyl chlorides or carboxylic acids (using coupling agents).

N-Arylation: Creating N-aryl bonds through methods like the Buchwald-Hartwig amination.

N-Sulfonylation: Preparing sulfonamides by reaction with sulfonyl chlorides.

These derivatizations allow for the systematic modification of the compound's properties, such as basicity, polarity, and steric profile, to optimize its biological activity. nih.gov

N-Alkylation and Reductive Amination

N-alkylation and reductive amination are fundamental and widely employed methods for the functionalization of the piperidine nitrogen. These reactions provide a direct route to introduce a variety of substituents, thereby modulating the pharmacological profile of the resulting molecules.

N-Alkylation is a classical approach for forming carbon-nitrogen bonds. In the context of synthesizing analogs of this compound, this typically involves the reaction of a piperidine derivative with an appropriate alkylating agent, such as an alkyl halide. The reaction is often carried out in the presence of a base to neutralize the acid generated during the reaction. Common bases include potassium carbonate or triethylamine, and solvents like acetonitrile (B52724) or dimethylformamide (DMF) are frequently used. researchgate.net For instance, reacting 4-hydroxypiperidine with 4-(tert-butyl)benzyl bromide in the presence of a suitable base would yield the target ether, which can then be further N-alkylated.

Reductive amination offers a versatile and efficient alternative for N-alkylation, particularly when dealing with aldehydes or ketones. researchgate.net This two-step, one-pot process involves the initial formation of an iminium ion intermediate from the reaction of the piperidine nitrogen with a carbonyl compound, followed by in-situ reduction. researchgate.nettandfonline.com A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride being popular choices due to their mildness and selectivity. sciencemadness.org Borane-pyridine complex (BAP) has also been demonstrated as an effective and less toxic alternative to cyanide-containing reagents for the reductive amination of piperidines with a range of aldehydes. tandfonline.com This method is advantageous as it often proceeds under mild conditions with high yields and minimizes the formation of over-alkylation byproducts. researchgate.nettandfonline.com

The table below summarizes representative conditions for N-alkylation and reductive amination of piperidine derivatives.

Reaction TypePiperidine SubstrateReagentReducing AgentBaseSolventTypical Yield
N-AlkylationPiperidineAlkyl Halide-K₂CO₃Acetonitrile/DMFModerate to High
Reductive AminationPiperidineAldehyde/KetoneNaBH(OAc)₃-DichloroethaneHigh
Reductive AminationPiperidineAldehydeBorane-Pyridine-EthanolHigh

Amidation and Sulfonylation

The functionalization of the piperidine nitrogen is not limited to alkyl groups. Amidation and sulfonylation reactions provide access to analogs with distinct electronic and steric properties, which can be crucial for biological activity.

Amidation involves the reaction of the piperidine nitrogen with a carboxylic acid or its activated derivative, such as an acyl chloride or anhydride, to form an amide bond. nih.gov These reactions are typically performed in the presence of a base to scavenge the acid byproduct. Amide derivatives are prevalent in many pharmaceuticals due to their hydrolytic stability and ability to participate in hydrogen bonding. acgpubs.org For example, reacting this compound with benzoyl chloride would yield the corresponding N-benzoyl derivative.

Sulfonylation is the process of attaching a sulfonyl group to the piperidine nitrogen, most commonly by reacting it with a sulfonyl chloride in the presence of a base like pyridine (B92270) or triethylamine. nih.gov The resulting sulfonamides are important pharmacophores found in a wide array of drugs. nih.govresearchgate.net The synthesis of N-arylsulfonyl piperidine derivatives can be achieved with high diastereoselectivity using specific rhodium catalysts. nih.gov

The following table outlines typical conditions for the amidation and sulfonylation of piperidines.

Reaction TypePiperidine SubstrateReagentBaseSolventTypical Yield
AmidationPiperidineAcyl ChloridePyridine/TriethylamineDichloromethaneHigh
SulfonylationPiperidineSulfonyl ChloridePyridine/TriethylamineDichloromethaneHigh

Stereoselective Synthesis Approaches for Piperidine Derivatives

The stereochemistry of substituents on the piperidine ring can significantly influence the biological activity of a compound. google.com Therefore, the development of stereoselective synthetic methods is of paramount importance.

Several strategies have been developed to control the stereochemistry during the formation of the piperidine ring or its subsequent functionalization. One approach involves the use of chiral auxiliaries or catalysts. For instance, rhodium-catalyzed C-H insertion reactions have been used for the stereoselective functionalization of N-Boc-piperidine at the C2 position, with the diastereoselectivity being influenced by the choice of catalyst. nih.gov

Radical cyclization reactions also offer a pathway to stereocontrolled piperidine synthesis. The 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters can produce 2,4,5-trisubstituted piperidines with good diastereoselectivity. acs.orgacs.org The stereochemical outcome of these reactions can often be predicted and controlled by the nature of the substituents and the reaction conditions.

Another powerful technique is the use of intramolecular cyclization reactions where the stereochemistry is set in an acyclic precursor. For example, the diastereoselective Mannich reaction can be used to create stereocenters that are then preserved during a subsequent reductive cyclization to form the piperidine ring. nih.gov Similarly, the hydrogenation of substituted pyridinium (B92312) salts using chiral iridium catalysts can lead to the formation of enantiomerically enriched piperidines. nih.gov

The table below highlights some stereoselective approaches for the synthesis of piperidine derivatives.

MethodKey TransformationStereocontrol ElementOutcome
Catalytic C-H InsertionFunctionalization of N-Boc-piperidineChiral Rhodium CatalystDiastereoselective C2-functionalization
Radical Cyclization6-exo cyclizationStabilized radical onto α,β-unsaturated esterDiastereoselective formation of 2,4,5-trisubstituted piperidines
Intramolecular Reductive CyclizationReductive cyclization of amino acetalsStereocenters from diastereoselective Mannich reactionRetention of stereochemistry in the final piperidine
Asymmetric HydrogenationHydrogenation of pyridinium saltsChiral Iridium CatalystEnantioselective formation of piperidines

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Techniques for Elucidating Advanced Molecular Architecture

Spectroscopic methods are indispensable for determining the intricate molecular structure of organic compounds. For 4-{[4-(tert-Butyl)benzyl]oxy}piperidine, a combination of Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) provides a comprehensive picture of its connectivity and stereochemistry.

Nuclear Magnetic Resonance (NMR) for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural analysis of this compound in solution. Both ¹H and ¹³C NMR spectra are fundamental in confirming the presence of all constituent parts of the molecule: the piperidine (B6355638) ring, the 4-(tert-butyl)benzyl group, and the ether linkage.

Advanced 2D NMR techniques are employed for unambiguous signal assignment. researchgate.net

¹H-¹H COSY (Correlation Spectroscopy) reveals proton-proton coupling networks, helping to trace the connectivity within the piperidine ring and the benzyl (B1604629) group.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is crucial for connecting the benzyl group to the piperidine ring via the ether oxygen.

Beyond connectivity, NMR is a powerful tool for stereochemical assignment, specifically for determining the orientation of the substituent on the piperidine ring. The coupling constant (J-value) between the proton at C4 (the carbon bearing the benzyloxy substituent) and the adjacent protons at C3 and C5 is particularly diagnostic. A large coupling constant typically indicates a trans-diaxial relationship between the coupled protons, which would imply an equatorial position for the bulky substituent. nih.gov

Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can confirm the spatial proximity of atoms. ipb.pt For instance, an NOE correlation between the axial protons on the piperidine ring would support the assigned chair conformation. The study of related substituted piperidines often involves variable-temperature (VT) NMR to investigate the kinetics of conformational changes, such as ring inversion. researchgate.net

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound This table is a representation based on known values for similar structural fragments like piperidine, benzyl ethers, and t-butylbenzene. Actual experimental values may vary.

Atom PositionExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Rationale
Piperidine NH~1.5-2.5 (broad s)-Typical for a secondary amine proton. researchgate.net
Piperidine H-2, H-6 (axial & equatorial)~2.6-3.1~45-50Protons adjacent to the nitrogen atom are deshielded. chemicalbook.com
Piperidine H-3, H-5 (axial & equatorial)~1.4-2.0~30-35Standard aliphatic piperidine signals. chemicalbook.com
Piperidine H-4~3.4-3.8~70-75Proton on the carbon bearing the electron-withdrawing ether oxygen is deshielded.
O-CH₂-Ar~4.5~70-72Benzylic protons adjacent to an ether oxygen. arabjchem.org
Aromatic H (ortho to CH₂O)~7.3~128Standard aromatic proton signals.
Aromatic H (ortho to t-Bu)~7.4~125Standard aromatic proton signals.
tert-Butyl C(CH₃)₃~1.3~31Characteristic singlet for nine equivalent protons.
tert-Butyl C(CH₃)₃-~34Quaternary carbon of the tert-butyl group.

High-Resolution Mass Spectrometry for Isomeric Differentiation

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound by providing a highly accurate mass measurement of the molecular ion. uva.nl Beyond this, tandem mass spectrometry (MS/MS) is a powerful technique for distinguishing between structural isomers based on their unique fragmentation patterns. nih.gov

The fragmentation of the target molecule in a mass spectrometer is expected to follow pathways characteristic of ethers and amines. libretexts.org Key fragmentation processes would include:

Alpha-cleavage: The bond between the ether oxygen and the benzylic carbon can cleave, or the bond between the oxygen and the piperidine C4 carbon can break.

Benzylic Cleavage: A prominent fragmentation pathway would likely involve the formation of a stable 4-(tert-butyl)benzyl cation (m/z 147) through cleavage of the C-O ether bond.

Piperidine Ring Fragmentation: The piperidine ring itself can undergo cleavage, often initiated by the nitrogen atom, leading to characteristic fragment ions. nih.gov

Crucially, these fragmentation patterns can differentiate positional isomers. For instance, the mass spectrum of a 4-substituted piperidine ether is distinct from that of a 2- or 3-substituted isomer. In 4-substituted isomers, cleavage of the bond between the piperidine ring and the ether oxygen is often followed by specific losses of hydrogen atoms. nih.gov This contrasts with 2-substituted isomers, where the proximity of the nitrogen atom can lead to charge stabilization and alter the subsequent fragmentation pathways, resulting in a different set of fragment ions. nih.gov This ability to differentiate isomers is critical in metabolism studies and synthetic chemistry to confirm the precise location of substituents. nih.gov

X-ray Crystallographic Studies of Piperidine-Based Systems

X-ray crystallography provides the most definitive and unambiguous structural data for a molecule in its solid state. This technique yields precise information on bond lengths, bond angles, and the absolute conformation of the molecule within the crystal lattice. While a specific crystal structure for this compound is not publicly documented, analysis of related piperidine-based systems in the Cambridge Structural Database provides a clear expectation of its solid-state structure. nih.gov

A crystallographic study would be expected to confirm that the piperidine ring adopts a stable chair conformation. nih.govnih.gov The most critical information it would reveal is the orientation of the large 4-{[4-(tert-Butyl)benzyl]oxy} substituent. Based on steric considerations, this group would be definitively located in the more favorable equatorial position to minimize steric hindrance. nih.gov The analysis would also detail the conformation of the flexible benzyloxy side chain. In some crystalline structures of substituted piperidines, it has been observed that both axial and equatorial conformers can co-exist, although this is less likely for such a sterically demanding substituent. nih.gov

Table 2: Typical Geometric Parameters of a Chair-Form Piperidine Ring from X-ray Crystallography Data generalized from known piperidine crystal structures.

ParameterTypical Value
C-N Bond Length~1.47 Å
C-C Bond Length~1.52 Å
C-N-C Bond Angle~111°
C-C-N Bond Angle~110°
C-C-C Bond Angle~111°
Ring Torsion Angles~±56°

Conformational Preferences of the Piperidine Ring and Substituents

The conformational behavior of the piperidine ring is a central aspect of its stereochemistry. Like cyclohexane, the piperidine ring overwhelmingly prefers to exist in a low-energy chair conformation, which minimizes both angle strain and torsional strain. rsc.orgacs.org Other conformations, such as the boat and twist-boat, are significantly higher in energy and primarily act as transient intermediates during the process of ring inversion. nih.gov

For this compound, two principal chair conformations are possible, differing in the orientation of the C4 substituent.

Equatorial Conformer: The 4-{[4-(tert-Butyl)benzyl]oxy} group occupies a position in the "equator" of the ring.

Axial Conformer: The 4-{[4-(tert-Butyl)benzyl]oxy} group occupies a position parallel to the principal axis of the ring.

The equilibrium between these two conformers is dictated by steric interactions. Substituents in the axial position experience destabilizing steric clashes with the other two axial hydrogens on the same side of the ring (known as 1,3-diaxial interactions). To avoid this strain, large substituents strongly prefer the more sterically accessible equatorial position. The 4-{[4-(tert-Butyl)benzyl]oxy} group is exceptionally bulky, and therefore, it is expected to have a profound preference for the equatorial orientation.

Additionally, the proton on the nitrogen atom (N-H) also has a conformational preference. In unsubstituted piperidine, the N-H proton predominantly occupies the equatorial position. rsc.org Therefore, the most stable and populated conformation of this compound at equilibrium is the chair form with both the N-H proton and the C4-substituent in equatorial positions. While protonation of the piperidine nitrogen can sometimes shift conformational equilibria, especially for polar substituents, the steric demand of the benzyloxy group in this molecule would likely ensure the equatorial preference is maintained. nih.gov

Molecular Interactions and Biological Mechanism Investigations

Enzyme Inhibition Mechanisms of Piperidine (B6355638) Derivatives

Steroid 5α-Reductase Isozyme Modulation

The enzyme steroid 5α-reductase is a critical target in the management of androgen-dependent conditions, as it converts testosterone (B1683101) into the more potent dihydrotestosterone (B1667394) (DHT). nih.gov Inhibition of this enzyme is a key pharmacological strategy. nih.gov While many inhibitors are steroidal in nature, non-steroidal scaffolds are also of significant interest. Research into inhibitors has shown that compounds capable of forming a Michael-type addition with a nucleophilic portion of the enzyme can act as irreversible inhibitors. nih.gov The planarity and structure of the molecule influence its reactivity and, consequently, its inhibitory activity. nih.gov Although direct studies on 4-{[4-(tert-Butyl)benzyl]oxy}piperidine as a 5α-reductase inhibitor are not prominent in the reviewed literature, the principles of inhibitor design suggest that the piperidine moiety could serve as a key structural element in non-steroidal antagonists.

Monoamine Oxidase (MAO) Inhibition Kinetics and Reversibility

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that play a crucial role in the metabolism of monoamine neurotransmitters. nih.gov Their inhibition is a therapeutic strategy for neurodegenerative and depressive disorders. nih.gov Piperidine derivatives have emerged as a significant class of MAO inhibitors. nih.govacs.org

The natural product piperine, which contains a piperidine ring, is known to inhibit both MAO-A and MAO-B through a competitive inhibition mechanism. nih.gov Kinetic studies have determined its inhibitory constants (Kᵢ) to be 19.0 ± 0.9 μM for MAO-A and 3.19 ± 0.5 μM for MAO-B. nih.gov

Synthetic piperidine derivatives have been developed to achieve greater potency and selectivity. For instance, certain pyridazinobenzylpiperidine derivatives show potent and selective inhibition of MAO-B. mdpi.com Kinetic analyses using Lineweaver-Burk plots have demonstrated that lead compounds from this series act as competitive and reversible MAO-B inhibitors. mdpi.com Dialysis experiments confirmed the reversibility of the inhibition for these compounds. mdpi.com The structure-activity relationship (SAR) of these derivatives indicates that the substitution pattern on the aromatic ring is critical for inhibitory potency. mdpi.com

Table 1: MAO Inhibition Data for Select Piperidine Derivatives

Compound/Derivative Class Target IC₅₀ (µM) Kᵢ (µM) Inhibition Type
Piperine MAO-A 20.9 19.0 ± 0.9 Competitive
Piperine MAO-B 7.0 3.19 ± 0.5 Competitive
Pyridazinobenzylpiperidine (S5) MAO-B 0.203 0.155 ± 0.050 Competitive, Reversible
Pyridazinobenzylpiperidine (S16) MAO-B 0.979 0.721 ± 0.074 Competitive, Reversible

Cholinesterase Interaction Profiles

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the cholinergic system, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). researchgate.net Inhibitors of these enzymes are used in the symptomatic treatment of Alzheimer's disease. The piperidine moiety is a well-established pharmacophore for cholinesterase inhibition, famously featured in the drug donepezil (B133215). nih.govacgpubs.org

The N-benzylpiperidine fragment of donepezil is known to interact with the catalytic active site (CAS) at the bottom of the enzyme's gorge. acgpubs.org Other piperidine derivatives have been designed to interact with both the CAS and the peripheral anionic site (PAS) located near the entrance of the gorge. nih.govacgpubs.org Studies on phenoxyethyl piperidine derivatives revealed that some compounds act as mixed-type inhibitors, interacting with both sites. nih.gov The piperidine ring itself can show significant movement and flexibility, which can influence its binding and selectivity for either AChE or BuChE. researchgate.net For instance, molecular dynamics simulations have shown that the benzylpiperidine part of donepezil contributes to its selectivity for AChE. researchgate.net

Table 2: Cholinesterase Inhibition by Select Piperidine Derivatives

Derivative Class Compound Target IC₅₀ (µM)
Phenoxyethyl Piperidine 5c eeAChE 0.50 ± 0.05
Phenoxyethyl Piperidine 7a eeAChE 20.4 ± 9.3
Phenoxyethyl Piperidine 7a eqBChE 8.1 ± 0.5
Bis-piperidinone 1d AChE 12.55
Bis-piperidinone 1g BuChE 17.28

eeAChE: electric eel AChE; eqBChE: equine BuChE

N-Myristoyltransferase Interaction Analysis

N-myristoyltransferase (NMT) is an enzyme that attaches a myristoyl group to the N-terminal glycine (B1666218) of a range of proteins, a process crucial for protein localization and function. mdpi.com It has been validated as a drug target for treating parasitic infections. mdpi.com Various heterocyclic scaffolds have been investigated as NMT inhibitors, including piperidine derivatives. mdpi.com

Molecular modeling studies are crucial for understanding how these inhibitors bind. The binding site of NMT features key amino acid residues that can form hydrogen bonds and aromatic interactions with inhibitors. nih.gov For example, pharmacophore models developed from crystal structures show that features like hydrogen bond acceptors and donors, which can interact with residues such as Ser330 and Asn376, are important for binding. nih.gov Aromatic features that facilitate π-stacking interactions with residues like Phe232 and Tyr217 also contribute to inhibitor affinity. nih.gov While specific data on this compound is not available, the general principles suggest its piperidine and aromatic moieties could engage in similar interactions within the NMT binding pocket.

Receptor Binding and Modulation Mechanisms

Histamine (B1213489) H₃ Receptor Antagonism and Allosteric Modulation

The histamine H₃ receptor (H₃R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, where it acts as an autoreceptor and heteroreceptor to modulate neurotransmitter release. nih.govacs.org H₃R antagonists are of interest for treating various neurological disorders. nih.gov

The piperidine ring is a key structural feature in many non-imidazole H₃R antagonists. nih.gov In a series of piperidine-based ligands, the protonated piperidine moiety was found to be critical for activity, forming a salt bridge interaction with a key glutamic acid residue (Glu172) in the receptor's binding pocket. acs.org This interaction is considered essential for the high affinity of these ligands. acs.org

Studies comparing piperidine-containing compounds with their piperazine (B1678402) analogues have highlighted the importance of the piperidine core for achieving dual activity at both H₃R and sigma-1 receptors. nih.gov The structure of the lipophilic part of the molecule and the length of any linker chains also significantly influence binding affinity at the H₃R. acs.orgnih.gov For example, in one series of biphenyl (B1667301) derivatives, extending the alkyl chain length decreased the affinity for the H₃R. acs.org While direct antagonism is the primary mechanism studied, the recent elucidation of the H₃R crystal structure has also revealed an unexpected allosteric binding site for cholesterol, indicating possibilities for allosteric modulation of the receptor. nih.govacs.org

Table 3: Binding Affinity of Select Piperidine Derivatives at Human H₃ Receptor

Compound Linker Length hH₃R Kᵢ (nM)
Biphenyl Derivative 9 4 Carbons 22
Biphenyl Derivative 10 5 Carbons 21.7
Biphenyl Derivative 11 6 Carbons 88.9

Sigma (σ1 and σ2) Receptor Ligand Interactions

The piperidine moiety is a crucial structural element for affinity at sigma receptors (SRs). unict.it While direct binding data for this compound is not extensively detailed in the cited literature, studies on structurally related piperidine and piperazine derivatives provide significant insights into its potential interactions. Sigma-1 (σ1) and sigma-2 (σ2) receptors are implicated in a range of neurological disorders and cancer, making them important therapeutic targets. sigmaaldrich.comuniba.itnih.gov

Research on phenoxyalkylpiperidines has shown that the connection of a hydrophobic portion, such as a substituted phenyl ring, to a piperidine moiety can result in high-affinity binding to the σ1 receptor. uniba.it For instance, derivatives with a phenoxy ring linked to a 4-methylpiperidine (B120128) have demonstrated potent binding to the σ1 subtype, often with high selectivity over the σ2 receptor. uniba.it The affinity is influenced by the length of the linker chain connecting the aromatic ring and the piperidine. uniba.it

Similarly, studies on other piperidine-based ligands show that they can achieve high affinity for both σ1 and σ2 receptors. The selectivity between the two subtypes is often governed by subtle structural modifications. nih.gov For example, in a series of 4-pyridylpiperidine derivatives, the compounds showed potent affinity for both sigma receptor subtypes, with Ki values in the low nanomolar range. nih.gov The presence of a benzyl (B1604629) group on the piperidine nitrogen is a common feature in many high-affinity sigma receptor ligands. nih.govsigmaaldrich.com The development of radiolabeled ligands like [¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide has been instrumental in characterizing sigma receptor density in cancer cells. sigmaaldrich.com

Binding Affinities of Structurally Related Compounds at Sigma Receptors
CompoundTarget ReceptorBinding Affinity (Ki, nM)Reference
N-[(4-methoxyphenoxy)ethyl]piperidine (1b)σ11.49 uniba.it
4-phenyl-1-(4-phenylbutyl) piperidine (PPBP)σ1Agonist Activity Noted nih.govnih.gov
4-pyridylpiperidine derivative (12)σ14.5 nih.gov
4-pyridylpiperidine derivative (12)σ210 nih.gov
2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (5)hσ1R1.45 nih.gov

Dopamine (B1211576) D4 Receptor Antagonism Studies

The 4-benzyloxypiperidine scaffold is a key feature in a class of newly developed antagonists for the dopamine D4 receptor (D4R). nih.govresearchgate.net The D4R is highly expressed in brain regions associated with motor control and cognition, making it a target for conditions like Parkinson's disease and glioblastoma. nih.govnih.govchemrxiv.org

Research into a series of 4-benzyloxypiperidine derivatives has led to the discovery of several compounds with high selectivity for the D4R over other dopamine receptor subtypes. nih.govresearchgate.net Structure-activity relationship (SAR) studies on these scaffolds have explored variations in the substituents on both the benzyl and piperidine rings. nih.govnih.gov A 4-benzyl derivative, referred to as compound 8 in one study, emerged as a particularly interesting compound with a D4R affinity and selectivity profile comparable to established ligands. nih.gov Functional studies confirmed that these compounds act as potent D4R antagonists. nih.govresearchgate.net

Binding Affinities of Structurally Related Benzyloxypiperidine Scaffolds at Dopamine Receptors
Compound Class/ScaffoldTarget ReceptorBinding Affinity (Ki or pKi)Selectivity ProfileReference
4-benzyl derivative 8D4pKi = 8.71D2/D4 = 234; D3/D4 = 363 nih.gov
4-benzyloxypiperidine scaffoldD4Active>30-fold vs. other dopamine subtypes nih.govresearchgate.net
4,4-difluoropiperidine ether (14a)D4Ki = 0.3 nM>2000-fold vs. D1, D2, D3, D5 chemrxiv.org

Muscarinic Receptor Ligand Binding

The investigation of piperidine-based compounds as D4R antagonists was initially inspired by the structure of a known muscarinic M1 bitopic agonist, 77-LH-28-1, which was also found to be a potent and selective D4R ligand. nih.gov This highlights a potential structural overlap between ligands for these two distinct receptor families. Muscarinic acetylcholine receptors are G-protein coupled receptors involved in a wide array of physiological functions in the central and peripheral nervous systems. nih.govnih.gov

While direct studies on the muscarinic receptor binding of this compound are not specified in the provided context, the chemical lineage of related compounds suggests that this is a relevant area of investigation. Ligand binding to muscarinic receptors is typically assessed through competitive displacement of radiolabeled antagonists, such as [3H]quinuclidinyl benzilate, in membrane preparations from tissues or cells expressing the receptor. nih.govnih.gov Such studies determine the affinity of new compounds and can distinguish between agonist and antagonist interactions. nih.gov

Cellular Target Engagement and Pathway Perturbations (In Vitro Studies)

Interaction with Specific Proteases (e.g., CoV Mpro)

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. nih.govresearchgate.net A variety of inhibitors have been explored, many of which are peptidomimetic and form a covalent bond with the catalytic cysteine (Cys145) in the enzyme's active site. nih.gov

A high-throughput screening study identified a compound containing a [4-benzyl-1-(tert-butoxycarbonyl)piperidin-4-yl]oxy fragment as a potential binder to the SARS-CoV-2 Mpro. ucl.ac.uk This structure is closely related to this compound, differing primarily in the substitution on the benzyl ring and the presence of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen. ucl.ac.uk The interaction of such ligands with Mpro typically involves the insertion of different parts of the molecule into specific pockets (S1, S2, S1') of the enzyme's active site, disrupting its function. researchgate.netnih.govresearchgate.net The development of potent Mpro inhibitors is a key strategy for creating pan-coronavirus antiviral therapies. nih.gov

Receptor Selectivity and Functional Characterization in Cellular Assays

The therapeutic potential of a compound is highly dependent on its selectivity for the intended target over other related proteins, which minimizes off-target effects. For compounds based on the this compound scaffold, selectivity is a key aspect of their development.

Sigma Receptor Selectivity : For sigma receptor ligands, selectivity between the σ1 and σ2 subtypes is crucial. Studies on phenoxyalkylpiperidines show that this scaffold can be optimized to favor σ1 over σ2 binding. uniba.it Conversely, other piperidine series have been developed that show high affinity for both, or selectivity for σ2. nih.govnih.gov This selectivity is determined through competitive radioligand binding assays in cell lines expressing the specific receptor subtypes. uniba.itnih.gov

Dopamine Receptor Selectivity : In the context of D4R antagonists, selectivity against the highly homologous D2 and D3 receptors is paramount to avoid side effects associated with D2 blockade. Research on 4-benzyloxypiperidine derivatives demonstrates remarkable selectivity, with some compounds showing over 2000-fold higher affinity for D4R compared to other dopamine receptors. nih.govchemrxiv.org Functional characterization is performed using cellular assays, such as BRET assays, to confirm antagonist activity at the D4 receptor and measure potency across different signaling pathways (e.g., G protein vs. β-arrestin). nih.govresearchgate.net

Multi-Target Profile : Some piperidine derivatives have been intentionally designed as multi-target ligands. For example, compounds have been developed to act as both histamine H3 receptor antagonists and sigma receptor ligands, which could be beneficial in treating complex conditions like neuropathic pain. nih.govnih.gov Functional assays in cells, such as cAMP accumulation assays for H3R, are used to confirm the desired antagonist or inverse agonist properties at each target. nih.govacs.org

Structure Activity Relationship Sar Studies of Substituted Piperidine Scaffolds

Impact of Aromatic Substitutions on Molecular Recognition

The nature and position of substituents on the aromatic ring of benzyl-piperidine derivatives play a critical role in modulating their affinity and selectivity for biological targets. The 4-tert-butyl group in the title compound, for instance, is a bulky, lipophilic moiety that can engage in significant hydrophobic interactions within a receptor's binding pocket.

Research into various piperidine-based compounds illustrates the importance of the aromatic substitution pattern. In one study on 1,4,4-trisubstituted piperidines as potential coronavirus inhibitors, the presence of a fluorine atom at the para-position of a benzyl (B1604629) group was found to be essential for antiviral activity; its removal in a close analog led to a complete loss of activity. nih.gov This highlights how a single, small electronic change can dramatically impact biological function.

Similarly, studies on N-benzyl piperidines designed as transporter ligands revealed that substitutions at the ortho and meta positions of the N-benzyl ring significantly influenced affinity and selectivity for the dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters. nih.gov Notably, an ortho-trifluoromethyl substituent transformed one analog into an allosteric modulator of SERT, demonstrating that positional changes can alter the mechanism of action. nih.gov In another series of inhibitors, a para-substituted derivative was observed to be more active than its meta-substituted counterpart, suggesting that the substitution vector is key for optimal interaction. nih.gov

These findings underscore that both the electronic properties (e.g., fluorine) and steric bulk (e.g., trifluoromethyl, tert-butyl) of aromatic substituents, along with their precise location on the ring, are determining factors for molecular recognition and biological response.

Table 1: Effect of Aromatic Substitution on Biological Activity

Compound SeriesSubstitution ChangeImpact on ActivityReference
1,4,4-Trisubstituted Piperidines (Antiviral)Removal of 4-fluoro from benzyl groupComplete loss of antiviral activity nih.gov
N-Benzyl Piperidines (Transporter Ligands)Introduction of 2-trifluoromethyl on benzyl groupGained allosteric modulator activity at SERT nih.gov
Benzophenone-type P-gp InhibitorsSubstitution at para- vs. meta-positionPara-derivative showed slightly higher activity nih.gov

Role of the Piperidine (B6355638) Core Conformation in Binding Affinity

The piperidine ring typically adopts a low-energy chair conformation. However, the orientation of its substituents (axial vs. equatorial) and the potential for the ring to adopt higher-energy boat or twist-boat conformations can be critical for binding affinity. The three-dimensional arrangement of the pharmacophoric elements is dictated by the conformational preference of this central scaffold.

The conformation of the piperidine ring can be constrained to probe the receptor-bound state. For example, in the development of a P2Y₁₄R antagonist, replacing a flexible piperidine with the conformationally rigid quinuclidine (B89598) moiety, which locks the ring in a boat-like state, resulted in a compound that maintained good binding affinity. nih.gov This suggests that the target receptor may prefer a piperidine conformation that deviates from the ideal chair form. nih.gov Such rigidified analogs are powerful tools in SAR to understand the bioactive conformation.

Furthermore, subtle electronic effects can influence conformational preference. In N-acylpiperidines, a phenomenon known as pseudoallylic strain can force a substituent at the 2-position into an axial orientation, which is typically less favored. acs.org This axial placement can provide a unique exit vector for the substituent to probe deeper into a binding site, potentially increasing affinity. acs.org Similarly, introducing syn-methyl groups onto the piperidine ring can be used to strongly favor a single chair conformation, reducing the entropic penalty upon binding. acs.org The energetic cost of forcing the piperidine into a disfavored conformation must be offset by favorable binding interactions for a ligand to be potent. acs.org

Table 2: Influence of Piperidine Conformation on Binding

Modification StrategyConformational EffectObserved ImpactReference
Replacement with QuinuclidineForces a rigid boat-like conformationMaintained good receptor binding affinity nih.gov
N-Acylation with 2-SubstituentPseudoallylic strain favors axial substituentAllows unique vector to probe binding sites acs.org
Introduction of syn-Methyl GroupsShifts equilibrium to a single chair formReduces conformational entropy upon binding acs.org

Influence of Linker Length and Heteroatom Placement

In 4-{[4-(tert-Butyl)benzyl]oxy}piperidine, the benzyloxy linker (-O-CH₂-) is not merely a spacer but an active contributor to the molecule's properties. It orients the aromatic and piperidine moieties at a specific distance and angle, and its constituent heteroatom can form key interactions. The ether oxygen, as a hydrogen bond acceptor, can be critical for anchoring the ligand within the binding site.

Studies on other molecular scaffolds have demonstrated the profound impact of linker modifications. In a series of bisbenzimidazole derivatives, varying the linker length from 3 to 21 atoms resulted in a dramatic, length-dependent variation in DNA binding affinity and cellular localization. nih.gov Specifically, thermal stabilization of a DNA duplex increased from 0.3°C to 9.0°C as the linker was elongated. nih.gov This illustrates that the linker's length is a critical parameter that must be optimized.

Ligand Efficiency and Lipophilicity Considerations in SAR Development

In modern drug discovery, SAR is increasingly guided by metrics that relate a compound's potency to its physicochemical properties. This helps to ensure that lead optimization efforts produce candidates with a good balance of properties, avoiding issues like poor solubility or high metabolic turnover that often accompany excessive lipophilicity.

Ligand Efficiency (LE) is a metric that assesses the binding energy of a ligand per non-hydrogen atom (heavy atom). It normalizes potency for size, providing a way to compare the intrinsic binding quality of molecules of different sizes. A higher LE indicates a more efficient binder.

Lipophilic Ligand Efficiency (LLE) , also called Lipophilic Efficiency (LipE), evaluates how effectively a compound uses its lipophilicity to achieve potency. nih.govcore.ac.uk It is calculated as the difference between the pIC₅₀ (or pKᵢ) and the logP. An ideal LLE value is often considered to be in the range of 5 to 7, indicating that the compound has a high affinity for its target relative to its general lipophilicity. core.ac.uk

In a study of P-glycoprotein inhibitors, these metrics were used to compare a series of benzophenone (B1666685) analogs. nih.govacs.org It was found that smaller ligands tended to have higher LE values. nih.govacs.org Interestingly, none of the potent inhibitors reached the "ideal" LLE threshold of 5, suggesting that for some targets, particularly those with greasy, membranous binding sites, the rules may need to be adjusted. nih.gov Nevertheless, tracking LLE during an optimization campaign is crucial; the goal is to increase potency without a concurrent, large increase in lipophilicity. core.ac.uk

Table 3: Key Efficiency Metrics in Medicinal Chemistry

MetricFormulaPurposeReference
Ligand Efficiency (LE)ΔG / HA (where ΔG ≈ 1.37 * pIC₅₀ and HA is heavy atom count)Measures binding efficiency per atom, normalizing for size. nih.gov
Lipophilic Ligand Efficiency (LLE or LipE)pIC₅₀ - logPBalances potency against lipophilicity to guide development of drug-like candidates. core.ac.uk
Binding Efficiency Index (BEI)(pIC₅₀ * 1000) / MWRelates potency to molecular weight. nih.gov

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding mode and affinity of a ligand to a protein target.

In the context of 4-{[4-(tert-Butyl)benzyl]oxy}piperidine, molecular docking simulations would involve preparing the 3D structure of the ligand and a target protein of interest. The piperidine (B6355638) ring, a common scaffold in many biologically active compounds, can engage in various interactions. The nitrogen atom of the piperidine can form a crucial hydrogen bond or an ionic interaction with acidic residues like aspartate or glutamate (B1630785) in a protein's active site, especially when protonated. rsc.org The bulky 4-(tert-butyl)benzyl group can fit into hydrophobic pockets, forming van der Waals interactions and potentially pi-pi stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan. rsc.org

Studies on similar piperidine-based compounds have demonstrated the utility of molecular docking. For instance, benzyloxypiperidine derivatives have been docked into the dopamine (B1211576) D4 receptor, revealing key interactions such as a hydrogen bond between the piperidine nitrogen and an aspartate residue (Asp115), and pi-pi stacking between the benzyl (B1604629) group and a phenylalanine residue (Phe410). rsc.org Similarly, docking studies of other piperidine derivatives into targets like the sigma-1 receptor have helped to elucidate the binding modes and rationalize the observed affinities.

A hypothetical docking result for this compound is summarized in the table below, illustrating the types of interactions and the amino acid residues that could be involved.

Interaction Type Ligand Moiety Potential Interacting Residue(s) Estimated Contribution to Binding
Hydrogen BondPiperidine NitrogenAspartic Acid, Glutamic AcidHigh
Hydrophobic (van der Waals)tert-Butyl GroupLeucine, Isoleucine, ValineMedium
Pi-Pi StackingBenzyl RingPhenylalanine, Tyrosine, TryptophanMedium
HydrophobicPiperidine Ring (CH2 groups)Alanine, ValineLow

This table presents hypothetical interactions based on the structure of this compound and common interactions observed for similar molecules.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. nih.govnih.gov These methods can provide insights into molecular geometry, stability, and reactivity.

For this compound, DFT calculations could be used to optimize its 3D geometry and determine its electronic structure. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net

A Molecular Electrostatic Potential (MEP) map can also be generated to visualize the charge distribution on the molecule. researchgate.net For this compound, the MEP would likely show a region of negative potential around the oxygen and nitrogen atoms, indicating their role as potential hydrogen bond acceptors, and positive potential around the piperidine N-H group (if protonated), indicating its role as a hydrogen bond donor.

The following table illustrates the type of data that could be obtained from a DFT study on this compound.

Calculated Property Hypothetical Value Significance
HOMO Energy-6.5 eVRelates to the ability to donate electrons
LUMO Energy-0.5 eVRelates to the ability to accept electrons
HOMO-LUMO Gap6.0 eVIndicator of chemical stability
Dipole Moment2.5 DMeasures the polarity of the molecule
Molecular Electrostatic PotentialNegative region on O, NPredicts sites for electrophilic attack and hydrogen bonding

The values in this table are hypothetical and serve to illustrate the output of DFT calculations.

Molecular Dynamics Simulations of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing the study of the conformational changes and stability of a ligand-receptor complex over time. researchgate.net An MD simulation of this compound bound to a target protein would start with the docked pose obtained from molecular docking.

The simulation would track the movements of all atoms in the system, providing information on the stability of the key interactions identified in docking. For example, the persistence of a hydrogen bond between the piperidine nitrogen and an aspartate residue throughout the simulation would confirm its importance for binding. MD simulations can also reveal the flexibility of different parts of the ligand and the protein, and how they adapt to each other. The root-mean-square deviation (RMSD) of the ligand's position relative to the protein's binding site is often monitored to assess the stability of the binding pose.

Prediction of Protonation States and their Conformational Impact

The piperidine ring in this compound can exist in different protonation states depending on the pH of the environment. The nitrogen atom is basic and is likely to be protonated at physiological pH. The protonation state significantly influences the molecule's ability to interact with its biological target. A protonated piperidine nitrogen can act as a hydrogen bond donor and form a salt bridge with a negatively charged amino acid residue.

The conformation of the piperidine ring is also a critical factor. Like cyclohexane, piperidine typically adopts a chair conformation to minimize steric strain. wikipedia.org Substituents on the ring can occupy either axial or equatorial positions. For a 4-substituted piperidine like the title compound, the bulky 4-{[4-(tert-butyl)benzyl]oxy} group would strongly prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions.

Computational methods can be used to calculate the relative energies of different conformers and protonation states. In the gas phase, the equatorial conformation of piperidine is generally more stable. wikipedia.org However, in polar solvents, the axial conformer can sometimes be stabilized. wikipedia.org The protonation of the nitrogen atom can also influence the conformational equilibrium.

An in-depth analysis of the chemical compound this compound reveals significant potential for future research and application across various scientific domains. This potential is largely derived from its constituent chemical moieties: the piperidine ring, a well-established "privileged scaffold" in medicinal chemistry, and the 4-tert-butylbenzyl ether group, which imparts specific physicochemical properties such as lipophilicity and steric bulk. researchgate.netnih.gov While specific research on this exact molecule is not extensively documented, its structural components suggest a promising future in several key areas of chemical and biological research.

Q & A

Basic: What are the standard synthetic routes for 4-{[4-(tert-Butyl)benzyl]oxy}piperidine, and how can purity be optimized?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Nucleophilic substitution : Reacting 4-(tert-butyl)benzyl chloride with a piperidine derivative under basic conditions (e.g., NaOH or K₂CO₃) in solvents like dichloromethane or toluene .

Protection/deprotection : Use tert-butoxycarbonyl (Boc) groups to protect the piperidine nitrogen, followed by deprotection with trifluoroacetic acid (TFA) for functionalization .

Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures ensures >95% purity. Monitor purity via HPLC with UV detection at 254 nm .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., tert-butyl singlet at ~1.3 ppm, benzyloxy protons as doublets near 4.5 ppm) .
  • IR : Stretching frequencies for C-O (1250 cm⁻¹) and aromatic C-H (3050 cm⁻¹) validate the benzyloxy group .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of tert-butyl group) .

Basic: What are common reactivity patterns of this compound in substitution or coupling reactions?

Methodological Answer:

  • Buchwald–Hartwig amination : The piperidine nitrogen participates in Pd-catalyzed cross-coupling with aryl halides .
  • Oxidation : Tert-butyl groups resist oxidation, but the benzyloxy moiety can undergo cleavage with H₂/Pd-C or ozonolysis .
  • Nucleophilic displacement : The benzyloxy group reacts with Grignard reagents or alkyllithiums under anhydrous conditions .

Advanced: How can synthetic routes be optimized for scalability while minimizing side products?

Methodological Answer:

  • Design of Experiments (DOE) : Vary reaction parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, ICReDD’s computational reaction path searches reduce trial-and-error .
  • Flow chemistry : Continuous flow systems enhance reproducibility for steps like Boc protection, reducing residence time variability .
  • In-situ monitoring : Use FTIR or Raman spectroscopy to track intermediates and adjust conditions dynamically .

Advanced: What computational methods predict the compound’s reaction mechanisms and regioselectivity?

Methodological Answer:

  • DFT calculations : Gaussian or ORCA software models transition states (e.g., SN2 displacement at the benzyloxy group) and predicts activation energies .
  • Molecular docking : AutoDock Vina assesses binding affinity to biological targets (e.g., GPCRs) to guide functionalization for medicinal studies .
  • Solvent effects : COSMO-RS simulations evaluate solvent polarity’s impact on reaction rates .

Advanced: How can bioactivity data discrepancies (e.g., IC50 variability) be resolved?

Methodological Answer:

  • Assay standardization : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric) to confirm target inhibition .
  • Metabolite profiling : LC-MS identifies degradation products (e.g., piperidine ring oxidation) that may interfere with activity .
  • Structural analogs : Compare with derivatives (e.g., 4-chlorobenzyl or 4-fluorobenzyl variants) to isolate pharmacophore contributions .

Advanced: How to address conflicting crystallographic vs. spectroscopic structural data?

Methodological Answer:

  • X-ray vs. NMR : If X-ray data (e.g., Cambridge Structural Database) shows planar piperidine rings but NMR suggests chair conformers, conduct variable-temperature NMR to study ring inversion dynamics .
  • DFT-optimized structures : Compare computational geometry with experimental data to resolve ambiguities (e.g., tert-butyl group orientation) .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for reactions generating HCl (e.g., Boc deprotection) .
  • Storage : Keep in sealed containers under argon at -20°C to prevent hygroscopic degradation .
  • Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb solids with vermiculite .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.